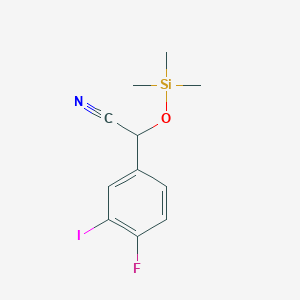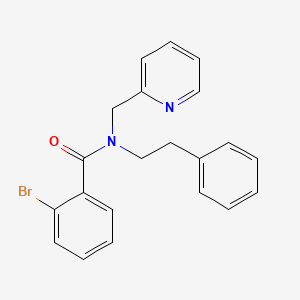![molecular formula C30H32N4O2 B3002244 6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) CAS No. 1807979-88-9](/img/structure/B3002244.png)
6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
BenchChem offers high-quality 6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Serotonin Receptor Ligands
Piperazinyl derivatives, including the compound , show high binding affinities for the 5-HT(6) serotonin receptor. This indicates potential applications in neurological research, particularly related to serotonin signaling (Park et al., 2011).
2. Antibacterial Activity
Studies on novel fluoroquinolones, which are structurally similar to the compound, have shown significant in vivo activity against Mycobacterium tuberculosis in mice. This suggests potential applications in developing new antibacterial agents (Shindikar & Viswanathan, 2005).
3. Synthesis of Substituted Piperidines and Julolidines
Research on N,N-bis[(benzotriazol-1-yl)methyl]amines indicates that similar compounds can yield substituted piperidines and julolidines, which are significant in medicinal chemistry (Katritzky et al., 1999).
4. Antimicrobial Agents
A series of thiazolidinone derivatives linked with a structure similar to the compound of interest have shown antimicrobial activity against various bacteria and fungi. This suggests a potential role in the development of new antimicrobial drugs (Patel et al., 2012).
5. Hybrid Molecule Development
The compound can be involved in the synthesis of hybrid molecules, such as bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to a piperazine core. These molecules have potential in pharmacology, offering improved pharmacokinetic profiles (Salem et al., 2022).
6. Protein Kinase Inhibition
Hybrid compounds based on similar structures have been shown to inhibit protein kinases, which are crucial in cancer and other diseases. This indicates potential applications in cancer research and treatment (Novichikhina et al., 2020).
7. Cytotoxic Activities
The compound's structural analogs have shown cytotoxic activities against various human-tumor cell lines. This suggests potential use in developing cancer treatments (Hsu et al., 2001).
8. Novel Bacterial Biofilm and MurB Inhibitors
Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which are structurally related to the compound, have shown potent antibacterial efficacies and biofilm inhibition activities. This suggests potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
9. Diuretic Action
Structurally similar compounds have been studied for their potential diuretic action, indicating possible applications in the treatment of conditions like hypertension (Ukrainets et al., 2018).
10. Antimalarial Activity
Compounds structurally similar to the one have been investigated for their antimalarial properties, indicating potential applications in malaria treatment and prevention (Guillon et al., 2005).
Propiedades
IUPAC Name |
3-[[4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)methyl]piperazin-1-yl]methyl]-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c35-29-25(17-23-7-1-5-21-9-3-11-33(29)27(21)23)19-31-13-15-32(16-14-31)20-26-18-24-8-2-6-22-10-4-12-34(28(22)24)30(26)36/h1-2,5-8,17-18H,3-4,9-16,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIATVPIOCBFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN4CCN(CC4)CC5=CC6=C7C(=CC=C6)CCCN7C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
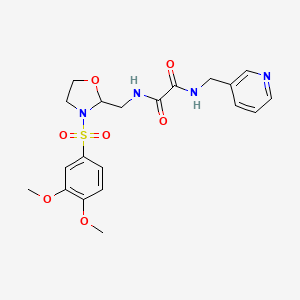
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)
![2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002169.png)
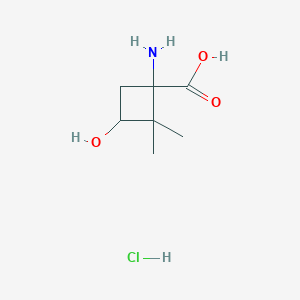
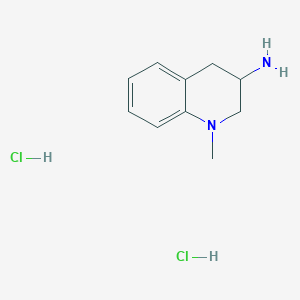

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)
